molecular formula C15H13BrO2 B018394 Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS No. 114772-38-2

Methyl 2-[4-(bromomethyl)phenyl]benzoate

Cat. No. B018394
M. Wt: 305.17 g/mol
InChI Key: RMXGTMRDXKUUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a chemical compound with various applications in organic synthesis and materials science. Its synthesis and properties have been studied extensively.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and can be optimized for high yields under specific conditions. For instance, Bi Yun-mei (2012) discussed the synthesis of Methyl 4-(bromomethyl)benzoate, a related compound, through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide, achieving a high yield of 90.5% under optimized conditions (Bi Yun-mei, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography. Şahin et al. (2015) performed a detailed structural analysis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, using these techniques (Şahin et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can involve complex interactions and reactivities. For instance, studies on similar compounds have explored their reactivity, electronic structure, and potential for forming various derivatives under different conditions. The molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal their physicochemical properties (Huang et al., 2021).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are key aspects. For example, the crystal structure analysis of related compounds has shown the formation of specific molecular architectures influenced by intermolecular interactions (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are significant for understanding its applications in synthesis and material science. Studies on related compounds have explored these properties using computational and experimental methods, providing insights into their potential applications and behavior under various conditions (Moser et al., 2005).

Scientific Research Applications

  • Anti-Juvenile Hormone Agents : Ethyl 4-(2-aryloxyhexyloxy)benzoates, related compounds, have shown potential as anti-juvenile hormone agents. A particular phenyl analog exhibited comparable activity to known compounds, although its effectiveness can be counteracted by certain agents (Furuta et al., 2006).

  • Pharmaceuticals and Nutraceuticals Production : Methyl 4-(bromomethyl)benzoate has been identified as a promising molecule for the production of various pharmaceuticals and nutraceuticals, suggesting its importance in medical and health-related applications (Snelling et al., 2015).

  • Antibacterial Properties : New methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives have demonstrated potent antibacterial activity, indicating potential for developing new antibacterial treatments (Murthy et al., 2011).

  • Synthesis Optimization : Optimal conditions for synthesizing certain derivatives, like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, have been established, highlighting the importance of specific catalysts and reaction times (Hong-xiang, 2012).

  • Mesophase Behavior in Liquid Crystals : Studies have examined how different substitutions affect the mesophase behavior of various benzoate compounds, which is crucial for applications in liquid crystal displays and other optical devices (Naoum et al., 2011; Naoum et al., 2015).

Safety And Hazards

“Methyl 2-[4-(bromomethyl)phenyl]benzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It is also suspected of causing genetic defects . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If exposed or concerned, one should get medical advice or attention .

properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGTMRDXKUUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921490
Record name Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(bromomethyl)phenyl]benzoate

CAS RN

114772-38-2
Record name Methyl 4′-(bromomethyl)biphenyl-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-(bromomethyl)phenyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4'-(bromomethyl)biphenyl-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.0 g (8.8 mmol) of methyl 2-(4'-methylphenyl)benzoate, 1.6 g (9.0 mmol) of N-bromosuccinimide and 0.05 g of α,α'-azobis(isobutyronitrile) [another name; 2,2'-azobis(isobutyronitrile)] were dissolved in carbon tetrachloride (110 ml), followed by heating under reflux for 2 hours. The resultant mixture was filtered to remove insolubles, and then vacuum concentration was effected. The residue was recrystallized from a n-hexane/isopropyl ether mixed solvent to give 1.6 g of the title compound (yield; 59%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Yield
59%

Synthesis routes and methods II

Procedure details

10.0 g (41 mmol) of methyl 2-(4'-hydroxymethylphenyl)benzoate was dissolved in 7.9 g of pyridine and n-hexane (100 ml). 8.3 g (31 mmol) of phosphorus tribromide was dropwise added thereto under cooling with ice, followed by stirring for 2 hours as such. The reaction liquid was added to an aqueous solution of sodium hydrogencarbonate, followed by the extraction with n-hexane. The organic phase was washed with water, dried and subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a n-hexane/ethyl acetate system) to give 9.5 g of the title compound (yield 75%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods III

Procedure details

22.3 g of methyl 4'-methyl-(1,1'biphenyl)-2-carboxylate were dissolved in 900 ml of tetrachloromethane under a nitrogen flow. Then there were added 17.8 g of 1-bromo-2,5-pyrrolidinedione and a catalytic amount of dibenzoyl peroxide. After stirring for 2.5 hours at reflux temperature under a nitrogen atmosphere, the reaction mixture was cooled and filtered. The filtrate was evaporated, yielding >30 g (100% ) of methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate as a crude residue (interm. 44).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 47.46 g (210 mmol) sample of methyl 2-(p-tolyl)benzoate (Chemo Dynamics Inc.) was dissolved in 3 L of carbon tetrachloride and treated with 37.33 g (209 mmol) of N-bromosuccinimide (NBS) and 1.17 g (7.13 mmol) of azobisisobutyronitrile (AIBN) at reflux under nitrogen for 24 hours. The reaction mixture was treated again with 1.0 g (6.1 mmol) of AIBN and stirred at reflux for an additional 24 hours. The reaction was filtered and the solvent removed in in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (5:95) as eluent provided 50.0 g (78%) of a colorless solid: mp 48–51° C.; NMR (CDCl3) δ 3.64 (s, 3H), 4.54 (s, 2H), 7.23–7.63 (m, 7H), 7.81–7.89 (m, 1H). NMR indicated that this material was only 91% pure; it contained 9% of the corresponding dibromocompound (δ 6.70); however, no further attempts at purification were made and this mixture was used in all subsequent alkylation reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
37.33 g
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Reactant of Route 5
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(bromomethyl)phenyl]benzoate

Citations

For This Compound
3
Citations
DA Babkov, ON Zhukovskaya… - Chemical Biology & …, 2023 - Wiley Online Library
This work describes the synthesis of series hydrobromides of N‐(4‐biphenyl)methyl–N′‐dialkylaminoethyl‐2‐iminobenzimidazoles, which, due to the presence of two privileged …
Number of citations: 3 onlinelibrary.wiley.com
J Heering, V Hernandez-Olmos, N Ildefeld… - Journal of Medicinal …, 2022 - ACS Publications
The leukotriene B4 receptor 2 (BLT2) is a G-protein coupled receptor activated by 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), which has been proposed as a promising …
Number of citations: 2 pubs.acs.org
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
The first potent leukotriene B4 (LTB4) receptor type 2 (BLT2) agonists, endogenous 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), and synthetic CAY10583 (CAY) have …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.